Triferric doxorubicin
Overview
Description
Triferric doxorubicin, also known as quelamycin, is a metallic derivative of the well-known chemotherapeutic agent doxorubicin. This compound is formed by the chelation of doxorubicin with three ferric ions at neutral pH. This compound has been studied for its potential to reduce the general, hematological, and cardiac toxicity associated with doxorubicin while maintaining its antineoplastic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triferric doxorubicin involves the chelation of doxorubicin with ferric ions. The process typically requires the following steps:
Chelation Reaction: Doxorubicin is dissolved in a suitable solvent, such as water or a buffer solution, and ferric chloride is added to the solution. The reaction is carried out at neutral pH to facilitate the formation of the triferric complex.
Purification: The resulting this compound complex is purified using techniques such as dialysis or chromatography to remove any unreacted ferric ions and other impurities.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Chelation: The chelation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions such as pH, temperature, and concentration.
Purification and Formulation: The purified this compound is formulated into a suitable dosage form, such as an injectable solution, for clinical use.
Chemical Reactions Analysis
Types of Reactions
Triferric doxorubicin undergoes various chemical reactions, including:
Oxidation: The ferric ions in the complex can participate in redox reactions, potentially generating reactive oxygen species.
Reduction: The ferric ions can be reduced to ferrous ions under certain conditions, affecting the stability and activity of the compound.
Substitution: Ligand exchange reactions can occur, where the ferric ions are replaced by other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to study the oxidative behavior of this compound.
Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be employed to investigate the reduction of ferric ions.
Substitution: Various ligands, including chelating agents like ethylenediaminetetraacetic acid (EDTA), can be used to explore substitution reactions.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized forms of doxorubicin.
Reduction: Ferrous ion complexes and reduced forms of doxorubicin.
Substitution: New metal-ligand complexes with different properties.
Scientific Research Applications
Triferric doxorubicin has been explored for various scientific research applications, including:
Mechanism of Action
Triferric doxorubicin exerts its effects through multiple mechanisms:
DNA Intercalation: Similar to doxorubicin, this compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA damage and cell death.
Reactive Oxygen Species Generation: The ferric ions in the complex can generate reactive oxygen species, contributing to the cytotoxic effects.
Molecular Targets and Pathways: This compound targets multiple cellular pathways, including the activation of apoptosis-related proteins and the inhibition of cell proliferation signals.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Uniqueness of Triferric Doxorubicin
This compound is unique due to its metal-chelated structure, which offers potential advantages such as:
Reduced Toxicity: Lower general, hematological, and cardiac toxicity compared to doxorubicin.
Enhanced Stability: Improved chemical stability due to the presence of ferric ions.
Targeted Delivery: Potential for enhanced targeting and reduced off-target effects when incorporated into advanced drug delivery systems.
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.